1-(Pyrimidin-2-yl)piperidin-4-amine - 412355-81-8

1-(Pyrimidin-2-yl)piperidin-4-amine

Catalog Number: EVT-331540
CAS Number: 412355-81-8
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-(Pyrimidin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C9H14N4 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “1-(Pyrimidin-2-yl)piperidin-4-amine” and its derivatives has been reported in several studies. For instance, a series of novel pyrimidin-4-amine derivatives were designed and synthesized in a study . Another study reported the synthesis of valuable piperidin-4-one derivatives via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-yl)piperidin-4-amine” has been analyzed in several studies. For example, one study reported that the four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyrimidin-2-yl)piperidin-4-amine” have been studied. For instance, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrimidin-2-yl)piperidin-4-amine” have been reported. The compound has a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .

Synthesis Analysis
  • Nucleophilic substitution: Reacting 2-chloropyrimidine with 4-aminopiperidine under specific conditions. [, , , , , ]
  • Reductive amination: Condensing 4-piperidone with 2-aminopyrimidine followed by reduction of the imine intermediate. []
  • Buchwald-Hartwig amination: Coupling a halogenated pyrimidine derivative with a suitable nitrogen-containing building block. [, ]
  • Click chemistry: Utilizing a copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties. []
Molecular Structure Analysis
  • X-ray crystallography: Used to confirm the three-dimensional structure of synthesized derivatives. [, , , ]
  • NMR spectroscopy: Provides information about the connectivity and spatial arrangement of atoms within the molecule. [, , , , , , ]
Mechanism of Action
  • Kinase inhibition: These derivatives can inhibit the activity of specific kinases, disrupting downstream signaling pathways involved in cell growth, proliferation, or inflammation. Examples include:
    • Anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibition: []
    • NF-κB inducing kinase (NIK) inhibition: []
    • Polo-like kinase 4 (PLK4) inhibition: []
    • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibition: []
  • Receptor modulation: These derivatives can act as agonists or antagonists at specific receptors, modulating their activity and downstream signaling. Examples include:
    • Adenosine A2A receptor antagonism: []
    • Nociceptin receptor (NOP) agonism: [, ]
    • Toll-like receptor 4 (TLR4) antagonism: []
    • Histamine H3 receptor agonism: []
  • Enzyme inhibition: These derivatives can inhibit the activity of specific enzymes, altering biological processes. Examples include:
    • Cholinesterase and monoamine oxidase inhibition: []
    • Phosphodiesterase 9A (PDE9A) inhibition: []
Physical and Chemical Properties Analysis
  • Lipophilicity: Substituents can significantly impact the lipophilicity of the molecule, influencing its ability to cross biological membranes and reach its target. [, , , ]
  • Solubility: The solubility of the molecule in aqueous and organic solvents is crucial for its formulation and bioavailability. []
Applications
  • Anticancer Agents: Compounds exhibiting inhibitory activity against ALK, EGFR, NIK, PLK4, and CDK4/6 have shown promise as potential anticancer agents for treating various cancer types. [, , , ]
  • Fungicides: Derivatives incorporating specific functional groups have demonstrated potent fungicidal activity against plant pathogens like Phytophthora capsici. [, ]
  • Adenosine A2A Receptor Antagonists: Antagonizing adenosine A2A receptors shows promise for treating Parkinson's disease. []
  • Cholinesterase and Monoamine Oxidase Inhibitors: Dual inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. []
  • NF-κB Inducing Kinase (NIK) Inhibitors: Inhibiting NIK activity has shown potential in treating inflammatory skin conditions like psoriasis. []
  • Nociceptin Receptor (NOP) Agonists: Activating NOP receptors demonstrates potential for reducing alcohol reward and may contribute to treatments for alcohol addiction. [, ]
  • Low-Density Lipoprotein Receptor Upregulators: Increasing LDL receptor levels is a strategy for managing high cholesterol levels. []
  • Polo-Like Kinase 4 (PLK4) Inhibitors: Inhibiting PLK4, a regulator of centriole duplication, holds promise as an anticancer strategy, particularly for breast cancer. []
  • Kv11.1 (hERG) Channel Modulators: Compounds modulating hERG channels may be beneficial in treating long QT syndrome, a heart rhythm disorder. []
  • TGR5 (GPBAR1) Agonists: Activating TGR5 receptors shows potential for treating metabolic diseases like diabetes and metabolic syndrome. []
  • Toll-Like Receptor 4 Antagonists: Blocking TLR4 activity holds promise for treating inflammatory diseases such as sepsis, atherosclerosis, and chronic pain. []
  • PDE9A Inhibitors: Inhibiting PDE9A, an enzyme involved in regulating cyclic GMP levels, is a strategy for treating cognitive disorders and enhancing memory. []
  • Histamine H3 Receptor Agonists: Activating H3 receptors in the central nervous system may contribute to treatments for cognitive disorders. []

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611)

  • Compound Description: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, also known as WAY-262611, acts as a wingless beta-catenin agonist. [] This compound demonstrates excellent pharmacokinetic properties and exhibits dose-dependent increases in trabecular bone formation rates in ovariectomized rats following oral administration. []
  • Relevance: This compound shares a core structure with 1-(Pyrimidin-2-yl)piperidin-4-amine, consisting of a pyrimidine ring linked to a piperidine ring at the 4 position. The primary structural difference lies in the presence of a naphthalene group at the 4 position of the pyrimidine ring in WAY-262611. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. [] It holds potential for treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
  • Relevance: This compound shares the pyrimidine and piperidine core structure with 1-(Pyrimidin-2-yl)piperidin-4-amine. The key structural difference lies in the extensive substitutions on both the pyrimidine and piperidine rings, along with the presence of a 1-methyl-1,8-diazaspiro(4.5)decan-2-one moiety attached to the piperidine nitrogen. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

  • Compound Description: These compounds were synthesized and evaluated for their fungicidal activity against Phytophthora capsici. [] One derivative, designated as IX-3g, exhibited potent antifungal activity, exceeding that of the commercial fungicide dimethomorph. []
  • Relevance: These compounds belong to the pyrimidin-2-yl-N-phenylamine class, incorporating a pyrimidine ring linked to a phenyl ring via a nitrogen atom. This structural motif is also found in 1-(Pyrimidin-2-yl)piperidin-4-amine, highlighting a common chemical lineage. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective phosphodiesterase 9A (PDE9A) inhibitor developed for treating cognitive disorders. [] It demonstrates brain penetration, elevates central cyclic guanosine monophosphate (cGMP) levels in rodents, and exhibits procognitive activity in rodent models. []
  • Relevance: This compound and 1-(Pyrimidin-2-yl)piperidin-4-amine share a pyrimidine ring as a central structural motif. While the substitution patterns differ significantly, both compounds highlight the importance of the pyrimidine core in designing molecules with biological activity. []

4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines

  • Compound Description: This group of compounds represents non-imidazole histamine H3 receptor (H3R) agonists. [] They exhibit high affinity for the H3R, with varying potencies based on the alkyl substitution pattern on the amine group. [] Compound 14d, also known as VUF16839, demonstrates potent H3R agonism, good metabolic stability, and in vivo amnesic effects in mice. []
  • Relevance: These compounds share the core structure of 4-(substituted amino)-pyrimidin-2-amine with 1-(Pyrimidin-2-yl)piperidin-4-amine, indicating their shared chemical class and potential for similar biological activities. []

Properties

CAS Number

412355-81-8

Product Name

1-(Pyrimidin-2-yl)piperidin-4-amine

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C9H14N4/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2

InChI Key

USLXJAKPMUUGPV-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=NC=CC=N2

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.